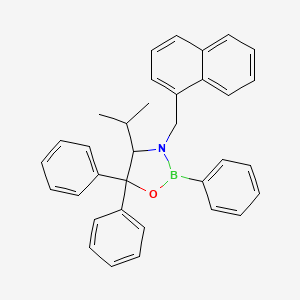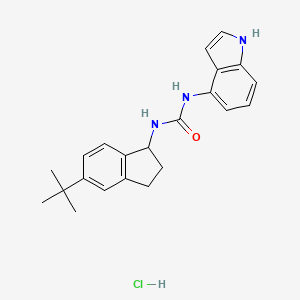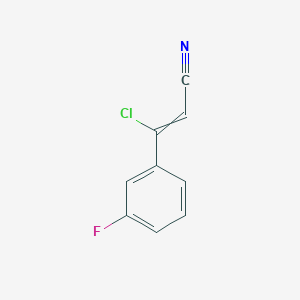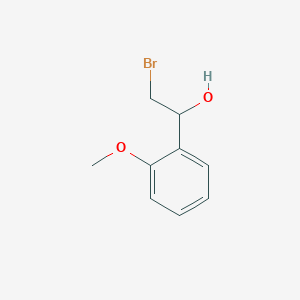
Pyrene-1,3,6,8-tetracarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene-1,3,6,8-tetracarbaldehyde is a polycyclic aromatic compound with the molecular formula C20H10O4. It is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four aldehyde groups attached to the pyrene core at the 1, 3, 6, and 8 positions. This compound is of significant interest due to its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrene-1,3,6,8-tetracarbaldehyde typically involves the functionalization of pyrene. One common method is the oxidation of pyrene derivatives. For example, pyrene can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions to introduce aldehyde groups at the desired positions . Another approach involves the use of Vilsmeier-Haack reaction, where pyrene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the tetracarbaldehyde derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and controlled synthesis. The choice of oxidizing agents and reaction conditions is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrene-1,3,6,8-tetracarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Pyrene-1,3,6,8-tetracarboxylic acid.
Reduction: Pyrene-1,3,6,8-tetrahydroxy.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Pyrene-1,3,6,8-tetracarbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyrene-1,3,6,8-tetracarbaldehyde is largely dependent on its ability to interact with other molecules through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions enable the compound to act as a fluorescent probe, allowing it to bind to specific molecular targets and pathways . In biological systems, it can interact with proteins, nucleic acids, and other biomolecules, making it useful for imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrene-1,3,6,8-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
1,3,6,8-Tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene: A substituted pyrene derivative with different functional groups.
1,3,6,8-Tetrakis((E)-2-(6-(n-octyloxy)naphthalene-2-yl)vinyl)pyrene: Another substituted pyrene with vinyl groups.
Uniqueness
Pyrene-1,3,6,8-tetracarbaldehyde is unique due to its four aldehyde groups, which provide multiple reactive sites for further functionalization. This makes it a versatile compound for the synthesis of various derivatives and materials with tailored properties .
Eigenschaften
Molekularformel |
C20H10O4 |
|---|---|
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
pyrene-1,3,6,8-tetracarbaldehyde |
InChI |
InChI=1S/C20H10O4/c21-7-11-5-13(9-23)17-3-4-18-14(10-24)6-12(8-22)16-2-1-15(11)19(17)20(16)18/h1-10H |
InChI-Schlüssel |
YFFCWJQSJYNSGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C(C=C2C=O)C=O)C=CC4=C(C=C(C1=C43)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B12513483.png)
![2-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B12513502.png)
![1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,4-triazol-1-YL)ethylidene]urea](/img/structure/B12513508.png)

![1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone](/img/structure/B12513520.png)




![5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B12513558.png)
![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B12513562.png)
